molecular formula C38H41ClN2O2 B12066549 Cy3.5-cooh

Cy3.5-cooh

Cat. No.: B12066549
M. Wt: 593.2 g/mol
InChI Key: VJCYHFMXCZYHEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3.5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of Cy3.5-carboxylic acid involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of Cy3.5-carboxylic acid involves its ability to fluoresce when excited by light at a specific wavelength. The carboxyl group allows it to form covalent bonds with amino groups in biomolecules, resulting in fluorescently labeled targets. The fluorescence properties are influenced by the environment and interactions with nearby molecules, which can enhance or quench the fluorescence signal .

Properties

Molecular Formula

C38H41ClN2O2

Molecular Weight

593.2 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride

InChI

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H

InChI Key

VJCYHFMXCZYHEG-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Origin of Product

United States

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